molecular formula C20H12Cl2N4O B2382028 7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 478046-39-8

7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B2382028
CAS RN: 478046-39-8
M. Wt: 395.24
InChI Key: ZQVUHJLFWVIWPD-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been identified as strategic compounds for optical applications due to several key characteristics . They have been used in the synthesis of novel CDK2 inhibitors .


Synthesis Analysis

The synthesis of these compounds involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The pyrazolo[1,5-a]pyrimidine core can be easily modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which can be modified by incorporating suitable functional groups at positions 2 and 5–7 during the fused-ring construction and at position 3 via functionalization and post-functionalization .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its use as a CDK2 inhibitor . The compound has shown superior cytotoxic activities against certain cell lines .

Scientific Research Applications

Synthesis and Characterization

  • Pyrazolo[1,5-a]pyrimidines, including compounds like 7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile, are synthesized through various methods, often involving reactions with 2-methylthiopyrimidines or 5-aminopyrazole-4-carbonitriles. These synthesis processes are fundamental in exploring the chemical properties and potential applications of these compounds (El-Reedy et al., 1989); (Xu Li-feng, 2011).

Antimicrobial and Antifungal Properties

  • Research on pyrazolo[1,5-a]pyrimidine derivatives, including those similar to the compound , shows significant antimicrobial and antifungal activities. These properties are crucial for potential pharmaceutical applications (Rahmouni et al., 2014); (Youssef & Omar, 2007).

Antitumor and Anticancer Activity

  • Some pyrazolo[1,5-a]pyrimidine compounds have shown promising antitumor and anticancer activities in various studies. This highlights their potential in developing new cancer treatments (Liu et al., 2020); (Attia et al., 2019).

Imaging Applications in Medical Diagnosis

  • Derivatives of pyrazolo[1,5-a]pyrimidine, including those structurally related to the compound of interest, have been explored for use in medical imaging, particularly in tumor detection using PET scans. This application is significant for non-invasive diagnosis and monitoring of cancer (Xu et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. It’s always recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor . Its cytotoxic activities against certain cell lines suggest it could have potential applications in cancer treatment .

properties

IUPAC Name

7-[3-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N4O/c21-16-5-4-14(18(22)9-16)12-27-17-3-1-2-13(8-17)19-6-7-24-20-15(10-23)11-25-26(19)20/h1-9,11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVUHJLFWVIWPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=CC=NC4=C(C=NN34)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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